![molecular formula C13H15NO2S B7906812 {2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol](/img/structure/B7906812.png)
{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol
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Overview
Description
{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol is an organic compound that features a thiazole ring, a phenoxy group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with thiazole-4-carbaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its applications .
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield 2-[2-(2-methylphenoxy)ethyl]-1,3-thiazol-4-carbaldehyde, while nucleophilic substitution can produce various phenoxy-substituted thiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are investigating its potential as an antimicrobial, antifungal, and anticancer agent .
Medicine
In medicine, this compound is being explored for its therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and the optimization of existing processes .
Mechanism of Action
The mechanism of action of {2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)ethanol: Lacks the thiazole ring, making it less versatile in biological applications.
Thiazole-4-carbaldehyde:
2-(2-Methylphenoxy)ethylamine: Similar structure but with an amine group instead of methanol, leading to different reactivity and applications.
Uniqueness
{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol stands out due to its combination of a thiazole ring, phenoxy group, and methanol moiety. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-[2-(2-methylphenoxy)ethyl]-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10-4-2-3-5-12(10)16-7-6-13-14-11(8-15)9-17-13/h2-5,9,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQZQQZAVRVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2=NC(=CS2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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